molecular formula C22H25Br2N3O B11546860 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide

Cat. No. B11546860
M. Wt: 507.3 g/mol
InChI Key: JMJOZYZHXMTKPU-HHFYFCIWSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a methyl group, and a hydrazide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with 3,5-dibromo-4-methylaniline, which undergoes a series of reactions to introduce the hydrazide and other functional groups. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like sodium ethoxide or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce amines .

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylaniline
  • 2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylideneacetohydrazide

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C22H25Br2N3O

Molecular Weight

507.3 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H25Br2N3O/c1-14(2)18-7-5-17(6-8-18)9-15(3)12-26-27-22(28)13-25-19-10-20(23)16(4)21(24)11-19/h5-12,14,25H,13H2,1-4H3,(H,27,28)/b15-9+,26-12+

InChI Key

JMJOZYZHXMTKPU-HHFYFCIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)C(C)C)/C)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C)Br

Origin of Product

United States

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